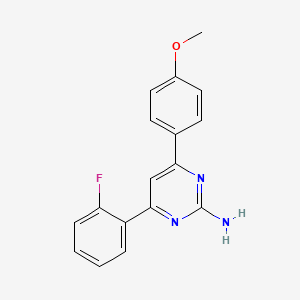

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine class This compound is characterized by the presence of a fluorophenyl group at the 4-position, a methoxyphenyl group at the 6-position, and an amine group at the 2-position of the pyrimidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and substituted benzaldehydes.

Introduction of Substituents: The fluorophenyl and methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Scale-Up of Synthetic Routes: The synthetic routes used in laboratory settings are scaled up to accommodate larger quantities of reactants and solvents.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

Automated Purification Systems: Industrial purification processes may utilize automated systems such as high-performance liquid chromatography (HPLC) to ensure consistent product quality.

化学反応の分析

Types of Reactions

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Strong bases such as sodium hydride in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original substituents.

Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine or methoxy groups.

科学的研究の応用

Basic Information

- Molecular Formula : C17H14FN3O

- Molecular Weight : 299.31 g/mol

- IUPAC Name : 4-(2-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

- CAS Number : 1354940-02-5

Structural Characteristics

The compound features a pyrimidine core substituted with a fluorophenyl and methoxyphenyl group, which contributes to its biological activity. The presence of fluorine and methoxy groups enhances lipophilicity and may influence binding affinity to biological targets.

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

Case Study: Inhibition of Kinases

A study demonstrated that pyrimidine derivatives could effectively inhibit various kinases implicated in cancer progression. The specific compound was found to exhibit potent inhibitory activity against certain receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). These enzymes play crucial roles in cell cycle regulation and signal transduction.

Research Findings

- CDK Inhibition : The compound showed promising results in inhibiting CDK activity, which is essential for controlling cell division. This inhibition could lead to cell cycle arrest in cancer cells .

- PDE Inhibition : Studies indicated that the compound could modulate PDE activity, leading to increased intracellular cyclic nucleotide levels, which are vital for various cellular functions .

Molecular Probes

Due to its unique structure, this compound can serve as a molecular probe in biochemical assays. Its ability to selectively bind to certain proteins makes it useful for studying protein interactions and cellular signaling pathways.

Application Example

In a biochemical assay, the compound was utilized to investigate the binding affinity to target proteins involved in inflammatory responses. This application helps elucidate the role of these proteins in disease mechanisms .

Data Table: Summary of Research Findings

作用機序

The mechanism of action of 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.

Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs and affecting DNA replication and transcription processes.

類似化合物との比較

Similar Compounds

4-(2-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Similar structure with a chlorine atom instead of a fluorine atom.

4-(2-Fluorophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine: Similar structure with a hydroxy group instead of a methoxy group.

4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is unique due to the specific combination of fluorophenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs

生物活性

Overview

4-(2-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine class, characterized by its unique substitution pattern, which includes a fluorophenyl group and a methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

- Molecular Formula : C17H14FN3O

- Molecular Weight : 295.317 g/mol

- CAS Number : 1354940-02-5

The compound's structure allows it to interact with various biological targets, which is essential for its activity in medicinal applications.

The biological activity of this compound is primarily attributed to its ability to:

- Inhibit Enzymes : The compound can bind to the active sites of specific enzymes, inhibiting their catalytic functions.

- Modulate Receptor Activity : It interacts with cellular receptors, influencing signaling pathways that are crucial for various physiological responses.

- Intercalate DNA : The compound may insert itself between DNA base pairs, potentially affecting replication and transcription processes.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : The compound showed an IC50 value of approximately 53.02 µM against gastric adenocarcinoma (AGS) cells, indicating its potential as an anticancer agent .

- Mechanisms : The anticancer effects are thought to arise from the compound's ability to induce apoptosis and inhibit cell proliferation through various molecular pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Antibacterial Effects : It has shown promising antibacterial activity against strains like Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 16 µg/mL .

- Antifungal Activity : Preliminary studies suggest potential antifungal properties, although detailed investigations are still required.

Research Studies and Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Studies :

- Structural Characterization :

- ADME Properties :

Summary Table of Biological Activities

特性

IUPAC Name |

4-(2-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O/c1-22-12-8-6-11(7-9-12)15-10-16(21-17(19)20-15)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXSKZYDXTWBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。